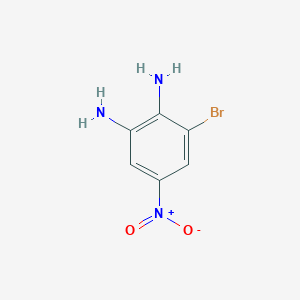

3-Bromo-5-nitrobenzene-1,2-diamine

Vue d'ensemble

Description

3-Bromo-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrN3O2. It is characterized by the presence of bromine, nitro, and diamine functional groups attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrobenzene-1,2-diamine typically involves a multi-step process. One common method includes the following steps :

Bromination: The addition of a bromine atom to the benzene ring.

Reduction: The conversion of the nitro group to an amine group.

A specific example of the synthesis involves heating a mixture of 2-bromo-4,6-dinitrobenzenamine with sodium sulfide nonahydrate and sulfur in a mixture of water and ethanol under reflux conditions. The reaction mixture is then treated with ammonium chloride and sodium hydroxide, followed by extraction with ethyl acetate to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-Bromo-5-aminobenzene-1,2-diamine .

Applications De Recherche Scientifique

3-Bromo-5-nitrobenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

5-Bromo-3-nitrobenzene-1,2-diamine: Similar in structure but with different positions of the nitro and bromine groups.

4-Bromo-6-nitro-1,2-phenylenediamine: Another isomer with different substitution patterns on the benzene ring.

Uniqueness: 3-Bromo-5-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields.

Activité Biologique

3-Bromo-5-nitrobenzene-1,2-diamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₂O₂, with a molecular weight of approximately 232.06 g/mol. The compound features a bromine atom and a nitro group positioned on a benzene ring that also contains two amino groups. These structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. Nitro groups are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and cellular structures. Studies have shown that similar nitrobenzene derivatives exhibit activity against various pathogens, including bacteria and fungi .

| Pathogen Type | Example Pathogens | Activity |

|---|---|---|

| Gram-positive | Streptococcus mutans, Staphylococcus aureus | Significant inhibition observed |

| Gram-negative | Escherichia coli, Klebsiella pneumoniae | Moderate activity reported |

| Fungi | Candida albicans | Limited effectiveness |

Antitumor Activity

Research has indicated that nitrobenzene derivatives can act as prodrugs that become activated in hypoxic tumor environments. The presence of the nitro group is crucial for antitumor activity, as it facilitates the generation of cytotoxic species that target cancer cells . Compounds similar to this compound have been explored for their potential in treating various cancers.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The compound can interact with nucleophiles in biological systems, modifying proteins and enzymes.

- Formation of Reactive Oxygen Species (ROS) : Reduction of the nitro group can lead to ROS production, contributing to oxidative stress in target cells.

- DNA Binding : Nitro derivatives can bind covalently to DNA, resulting in genotoxic effects that inhibit cell proliferation.

Case Studies

A notable case study highlighted the toxicity associated with nitro compounds, including symptoms such as methemoglobinemia and hemolytic anemia following exposure to nitrobenzene derivatives. In this instance, a patient exhibited severe clinical symptoms after occupational exposure to nitro compounds . Treatment involved supportive measures and administration of methylene blue to reduce methemoglobin levels.

Toxicity Profile

While this compound shows promising biological activity, it also poses certain risks:

- Toxicity : The compound is harmful if ingested or upon skin contact.

- Environmental Stability : Its stability under various environmental conditions can influence its biological efficacy.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be critical for its development as a therapeutic agent.

Propriétés

IUPAC Name |

3-bromo-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIPOEDYIVSXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.